Quinazoline-2-carbaldehyde
Description
Properties
IUPAC Name |
quinazoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRXCXJFKZQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of anthranilamide with formylating agents under specific conditions. For example, the condensation of anthranilamide with formylating agents such as formic acid or formamide in the presence of a catalyst like polyphosphoric acid can yield this compound . Another method involves the use of metal-catalyzed reactions, such as the copper-catalyzed cyclization of 2-aminobenzyl alcohol with formic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Quinazoline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinazoline-2-carboxylic acid, quinazoline-2-methanol, and various substituted quinazoline derivatives. These products have diverse applications in medicinal chemistry and other scientific fields.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Quinazoline-2-carbaldehyde and its derivatives have shown promising anticancer properties. Studies indicate that modifications at the 2-position of quinazoline derivatives can enhance their anticancer activity. For instance, certain synthesized analogues exhibited potent anti-proliferative effects against HeLa cell lines with IC50 values as low as 7.52 μM . Additionally, hybrid compounds combining quinazoline with other pharmacophores have demonstrated improved efficacy against various cancer types .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives are noted for their activity against a range of pathogens, including bacteria and fungi. The structural diversity of these compounds allows for the development of new antimicrobial agents targeting resistant strains .
3. Anti-inflammatory and Analgesic Effects
this compound derivatives have been explored for their anti-inflammatory and analgesic properties. Certain hybrids have been synthesized that show significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses . This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).
4. Antidiabetic Activity
Recent studies have highlighted the potential of quinazoline derivatives in treating diabetes. Compounds exhibiting dipeptidyl peptidase IV (DPP-IV) inhibition have been identified, with some showing IC50 values as low as 0.76 nM, indicating strong potential for developing new antidiabetic therapies .
Synthetic Chemistry Applications
1. Synthesis of Functional Materials
this compound serves as a vital building block in synthetic chemistry. Its derivatives are used to synthesize various functional materials with applications ranging from organic electronics to catalysis . The versatility in modifying the quinazoline scaffold allows chemists to tailor materials for specific applications.
2. Metal-Catalyzed Reactions
Recent advances have demonstrated the use of quinazoline derivatives in metal-catalyzed reactions, enhancing the efficiency of synthesizing complex organic molecules. These methods allow for the formation of diverse substituted quinazolines under mild conditions, facilitating further functionalization .
Case Studies
Mechanism of Action
The mechanism of action of quinazoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to modulate these pathways makes it a valuable candidate for developing targeted therapies for various diseases.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : this compound exhibits higher reactivity in cyclocondensation reactions compared to its 6-carbaldehyde isomer due to electronic effects of the carbaldehyde group’s proximity to the quinazoline nitrogen atoms .
- Ring-Modified Analogs: Quinoxaline-2-carboxaldehyde (a diazine analog) lacks the pharmacological diversity of quinazolines but is preferred in metal-ligand synthesis due to its planar structure .
- Substituent Effects: Bromine or methyl groups (e.g., 2-Methylquinoline-6-carbaldehyde, CAS: 108166-03-6) alter electronic properties and steric hindrance, influencing binding affinity in enzyme inhibition studies .
Biological Activity
Quinazoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and structure-activity relationships, supported by case studies and data tables.
Overview of Quinazoline Derivatives
Quinazoline and its derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- Antidiabetic
- Antimalarial
The structural diversity of quinazoline derivatives contributes to their varied biological effects, making them valuable in drug development .
Anticancer Activity
This compound has shown promising results in anticancer studies. For instance, a study indicated that certain derivatives exhibited potent anti-proliferative activity against HeLa cell lines with IC50 values as low as 7.52 μM . The mechanism often involves the inhibition of specific kinases and cellular pathways critical for tumor growth.
Table 1: Anticancer Activity of Quinazoline Derivatives
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are well-documented. Compounds have been tested against various bacterial strains, showing effective inhibition:
- Staphylococcus aureus
- Escherichia coli
One study reported that a specific derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 2 μg/mL against S. aureus, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound No. | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 12 | Staphylococcus aureus | 2 | |
| 12 | Streptococcus pneumoniae | 1 | |
| 12 | Enterococcus faecalis | 4 |
Anti-inflammatory Activity
Quinazoline derivatives have also been evaluated for their anti-inflammatory effects. Some compounds showed significant inhibition of COX enzymes, which are crucial in the inflammatory response. A study highlighted that certain hybrids exhibited enhanced selectivity towards COX-2 over COX-1, suggesting potential for developing safer anti-inflammatory drugs .
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. For example:
- Substitution at the 2-position has been found to enhance anticancer activity.
- Modifications leading to increased lipophilicity generally improve antimicrobial efficacy.
Figure 1: Influence of Substituents on Biological Activity
Illustration showing various substituents on quinazoline affecting biological activity
Case Study: Antimalarial Activity
A notable case study involved the synthesis and testing of quinazolinone-2-carboxamide derivatives as novel antimalarial agents. One compound was found to be 95-fold more potent than the original hit compound against resistant strains of malaria, demonstrating the potential for developing effective treatments for malaria .
Case Study: Anticonvulsant Activity
Another study synthesized thiosemicarbazones derived from this compound, which exhibited significant anticonvulsant and analgesic activities in animal models. The compounds were assessed for their cytotoxicity against human cell lines, indicating a balance between therapeutic efficacy and safety .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties and stability considerations for Quinoxaline-2-carboxaldehyde in experimental workflows?
- Answer: Key properties include its molecular formula (C₉H₆N₂O), molecular weight (158.16 g/mol), and CAS number (1593-08-4) . Stability is maintained under recommended storage conditions, but it reacts with strong oxidizing agents, producing hazardous decomposition products (e.g., CO, CO₂, NOₓ) . Researchers should prioritize inert atmospheres and controlled temperatures during storage to prevent degradation.
Table 1: Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₉H₆N₂O | |
| Molecular Weight | 158.16 g/mol | |
| Stability | Stable in recommended storage | |
| Incompatible Materials | Strong oxidizing agents |
Q. Which safety protocols and personal protective equipment (PPE) are mandatory for handling Quinoxaline-2-carboxaldehyde?
- Answer: PPE must include EN 166/NIOSH-compliant eye protection, EN 374-certified gloves, and flame-retardant antistatic clothing . First-aid measures require immediate washing with water for skin/eye contact and artificial respiration if inhaled . Engineering controls (e.g., fume hoods) and strict hygiene practices are critical .
Table 2: Safety and Handling Guidelines
| Aspect | Protocol | Reference |
|---|---|---|
| Eye Protection | Safety glasses + face shield | |
| Skin Protection | EN 374-compliant gloves | |
| First Aid (Inhalation) | Move to fresh air; administer artificial respiration |
Advanced Research Questions
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studying Quinoxaline-2-carboxaldehyde derivatives?
- Answer:
-
Feasibility: Pilot studies should assess synthetic scalability and analytical limitations (e.g., NMR sensitivity for low-concentration intermediates).
-
Novelty: Focus on understudied reactions, such as its role in asymmetric catalysis or photoactive metal complexes.
-
Ethical/Relevant: Align with sustainability goals by evaluating green solvent compatibility .
Example: A study investigating Quinoxaline-2-carboxaldehyde’s catalytic activity in cross-coupling reactions could use PICO (Population: catalytic systems; Intervention: ligand design; Comparison: traditional ligands; Outcome: yield/selectivity) to structure hypotheses .
Q. What methodologies address contradictions in stability data for Quinoxaline-2-carboxaldehyde under varying conditions?
- Answer: Contradictions often arise from environmental variables (humidity, light exposure). Researchers should:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
- Compare degradation profiles using Arrhenius equation kinetics to predict shelf-life .
- Reconcile discrepancies via collaborative replication studies, adhering to FAIR data principles .
Q. How can computational modeling resolve mechanistic ambiguities in Quinoxaline-2-carboxaldehyde reactivity?
- Answer:
- Density Functional Theory (DFT): Predict reaction pathways (e.g., aldehyde group nucleophilic attacks) and transition states.
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
- Validate models with experimental spectroscopic data (e.g., IR/Raman for intermediate detection) .
Q. What strategies fill ecological data gaps (e.g., toxicity, biodegradability) for Quinoxaline-2-carboxaldehyde?
- Answer:
- Acute Toxicity Assays: Use Daphnia magna or Danio rerio models to assess LC₅₀ values .
- Biodegradability: Apply OECD 301F (closed bottle test) to measure microbial degradation rates.
- Soil Mobility: Column leaching studies with radiolabeled compounds to track environmental fate .
Methodological Frameworks
- For Hypothesis Testing: Use deductive approaches with structured hypotheses (e.g., "Quinoxaline-2-carboxaldehyde derivatives exhibit higher catalytic turnover than benzaldehyde analogs") .
- For Data Collection: Align with the "Research Onion" model (Saunders et al., 2003) to layer philosophical, methodological, and technical choices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
